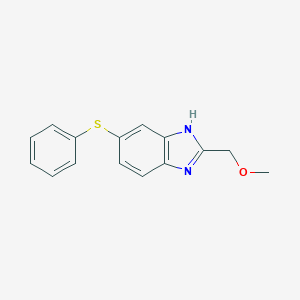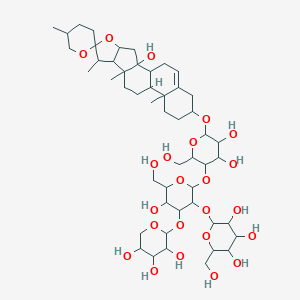
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class It is structurally related to mitoxantrone, an anticancer drug
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-aminoethylamine under controlled conditions. The process includes:
Starting Materials: 1,4-dihydroxyanthraquinone and 2-aminoethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, at elevated temperatures (around 55-60°C) with continuous stirring and de-aeration by bubbling nitrogen.
Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
科学的研究の応用
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione involves its ability to intercalate into DNA, disrupting the DNA replication process. It inhibits topoisomerase II, leading to the formation of DNA strand breaks and ultimately inducing apoptosis in cancer cells. This mechanism is similar to that of mitoxantrone, making it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
Mitoxantrone: 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthraquinone.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.
Uniqueness
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for reduced cardiotoxicity compared to doxorubicin and mitoxantrone makes it an attractive candidate for further research and development .
特性
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]quinoline-5,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-5-8-20-11-3-4-12(21-9-6-19)14-13(11)16(23)10-2-1-7-22-15(10)17(14)24/h1-4,7,20-21H,5-6,8-9,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERLSYZHEFMEBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934014 |
Source


|
| Record name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150629-26-8 |
Source


|
| Record name | BBR 2828 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150629268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)

